Molecular Weight and Density Differentiation from Unsubstituted Indole-1-acetic Acid
The presence of the 6-amino group in 2-(6-Amino-1H-indol-1-yl)acetic acid directly impacts its molecular weight and density compared to the parent compound, indole-1-acetic acid. These physical differences are critical for accurate stoichiometry calculations in synthesis and for predicting compound behavior in assays or formulations .
| Evidence Dimension | Molecular Weight (MW) and Density |
|---|---|
| Target Compound Data | MW = 190.20 g/mol; Density = 1.37±0.1 g/cm³ (Predicted) |
| Comparator Or Baseline | Indole-1-acetic acid (CAS 24297-59-4): MW = 175.18 g/mol; Density = 1.23±0.1 g/cm³ (Predicted) |
| Quantified Difference | MW difference: +15.02 g/mol (due to NH2 vs H); Density difference: +0.14 g/cm³ (Predicted) |
| Conditions | Predicted values from computational models, standard temperature and pressure. |
Why This Matters
Precise knowledge of these physical constants is essential for procurement and experimental design, ensuring correct molar calculations and handling, which would be erroneous if a cheaper, unsubstituted analog were used.
